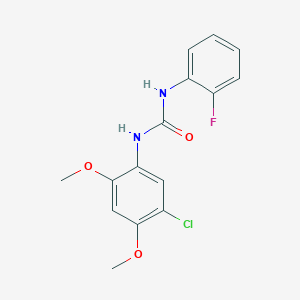
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide
説明
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide, also known as DMQX, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a non-competitive antagonist of the AMPA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and memory formation.
作用機序
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide acts as a non-competitive antagonist of the AMPA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and memory formation. By blocking the activity of the AMPA receptor, this compound can modulate neuronal excitability and neurotransmitter release, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models, including modulation of glutamate release, inhibition of neuronal excitability, and improvement of synaptic plasticity. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic effects in neurological and psychiatric disorders.
実験室実験の利点と制限
One of the main advantages of N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide for lab experiments is its potency and selectivity as an AMPA receptor antagonist. This allows for precise modulation of neuronal activity and neurotransmitter release, which is important for studying the underlying mechanisms of neurological and psychiatric disorders. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.
将来の方向性
There are a number of future directions for research on N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide, including further studies on its therapeutic potential in neurological and psychiatric disorders, as well as its potential use as a research tool for studying synaptic plasticity and memory formation. In addition, there is a need for further studies on the pharmacokinetics and pharmacodynamics of this compound, as well as its potential side effects and toxicity. Finally, there is a need for the development of new and improved AMPA receptor antagonists, which may have even greater therapeutic potential than this compound.
科学的研究の応用
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, stroke, depression, and anxiety. It has been shown to have potent anticonvulsant effects in animal models of epilepsy, and has also been shown to improve cognitive function in animal models of stroke. In addition, this compound has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety, respectively.
特性
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-2-(4-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-14-8-10-16(11-9-14)20-13-18(17-6-4-5-7-19(17)23-20)22(27)24-21-12-15(2)26(3)25-21/h4-13H,1-3H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYANIJCEENCBRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN(C(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{1-(3-methyl-2-buten-1-yl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-piperazinyl}ethanol](/img/structure/B4543452.png)
![2-methyl-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B4543457.png)
![2-{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4543463.png)
![4-(4-morpholinylcarbonyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine](/img/structure/B4543469.png)
![2,3-dichloro-N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4543474.png)
![ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-chlorophenyl)thio]methyl}-5-pyrimidinecarboxylate](/img/structure/B4543479.png)

![dimethyl 5-{[({4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}isophthalate](/img/structure/B4543494.png)
![3-amino-N-(4-bromophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4543502.png)

![N-(2-furylmethyl)-5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4543528.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(3-methylphenyl)propanamide](/img/structure/B4543531.png)
![4-{2-(benzoylamino)-3-[(4-methylphenyl)amino]-3-oxo-1-propen-1-yl}phenyl acetate](/img/structure/B4543539.png)